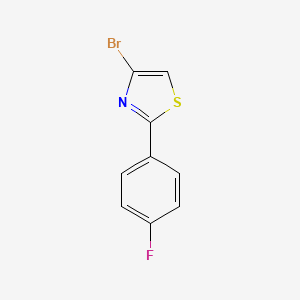

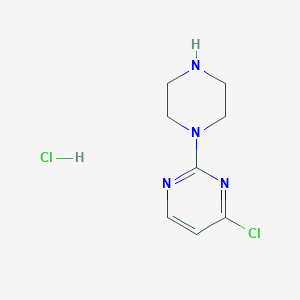

![molecular formula C8H5N3O3 B1454960 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid CAS No. 91997-11-4](/img/structure/B1454960.png)

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid

Overview

Description

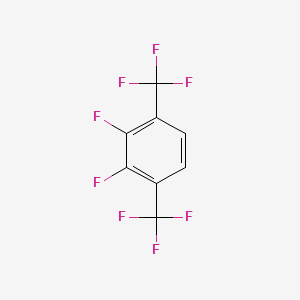

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid is a chemical compound with the molecular formula C8H5N3O3 . It is less studied but is of interest as a complexating agent and in pharmaceuticals .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . This method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid is represented by the SMILES notation: C1=CC2=C (N=C1)N=C (C (=O)N2)C (=O)O .Chemical Reactions Analysis

In chemical reactions, 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications

Pyrazine derivatives are aromatic heterocyclic compounds known for their diverse applications in scientific research, particularly due to their structural diversity and pharmacological properties. These compounds, including 2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid, play a crucial role in various fields such as pharmacology, material science, and organic electronics due to their unique chemical properties and biological activities.

Role in Food Flavoring and Synthesis

Pyrazines are synthesized through the Maillard reaction, contributing to the nutty, roasted flavors in food products. The synthesis of pyrazines is influenced by the type of amino acids and peptides involved, reaction conditions, and emerging technologies like ultrasound, which promotes their formation. Strategies to control pyrazine generation in food processing are crucial for enhancing desirable flavors while minimizing off-flavors and harmful by-products (Yu et al., 2021).

Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical, showcases the flexibility and uniqueness of carboxylic acid derivatives in drug synthesis. LEV and its derivatives serve as valuable building blocks in medicinal chemistry, offering a cost-effective and cleaner approach to drug development. Its applications range from direct drug synthesis to the creation of pharmaceutical intermediates and active functional groups, illustrating the potential of pyrazine derivatives in advancing pharmaceutical sciences (Zhang et al., 2021).

Pyrazine Derivatives in Metal-Ion Sensing

The synthesis and applications of pyrazine derivatives, particularly 1,3,4-oxadiazoles, highlight their significance in the development of chemosensors for metal ions. These compounds, with high photoluminescent quantum yield and excellent thermal and chemical stability, are ideal for creating sensors that can selectively detect metal ions. This application underscores the importance of pyrazine derivatives in environmental monitoring and analytical chemistry (Sharma et al., 2022).

properties

IUPAC Name |

2-oxo-1H-pyrido[2,3-b]pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-7-5(8(13)14)11-6-4(10-7)2-1-3-9-6/h1-3H,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDFAQUNHLVVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydropyrido[2,3-b]pyrazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

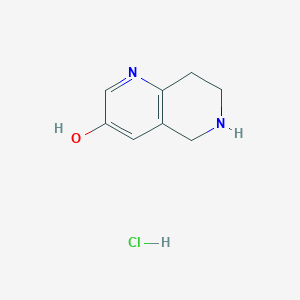

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)

![5-Tert-butyl 1-ethyl 3-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate](/img/structure/B1454896.png)